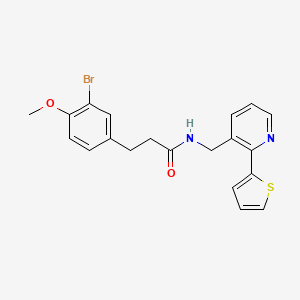

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromo-substituted methoxyphenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 3-position.

Coupling Reaction: The brominated product is then coupled with 2-(thiophen-2-yl)pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Amidation: The final step involves the formation of the amide bond by reacting the coupled product with propanoyl chloride or propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 3-(3-bromo-4-formylphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide.

Reduction: Formation of 3-(4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide.

Substitution: Formation of 3-(3-azido-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide.

Aplicaciones Científicas De Investigación

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mecanismo De Acción

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved can vary based on the target and the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-chloro-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

- 3-(3-fluoro-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

- 3-(3-iodo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Uniqueness

The uniqueness of 3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide lies in its specific substitution pattern and the combination of functional groups. The presence of the bromo group at the 3-position of the methoxyphenyl ring, along with the thiophenyl-pyridinyl moiety, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Actividad Biológica

3-(3-bromo-4-methoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic compound with potential applications in medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical properties:

- IUPAC Name : 3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide

- Molecular Formula : C20H19BrN2O2S

- CAS Number : 2034398-84-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural features allow it to modulate the activity of these targets, leading to potential therapeutic effects. For instance, the compound may exhibit anti-tubercular activity, as indicated by its design and synthesis aimed at targeting Mycobacterium tuberculosis .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives were synthesized and evaluated for their inhibitory concentrations (IC50) against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM .

| Compound | IC50 (μM) | IC90 (μM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 1.85 | 4.00 |

| 6h | 2.00 | 4.50 |

These findings suggest that the compound may serve as a promising scaffold for developing new anti-tubercular drugs.

Cytotoxicity Assessment

In addition to its antimicrobial properties, cytotoxicity studies on human embryonic kidney (HEK-293) cells indicated that the most active compounds were non-toxic, suggesting a favorable safety profile for further development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this one. Initial SAR investigations have shown that specific substitutions on the phenyl and thiophene rings significantly affect potency and selectivity towards biological targets .

Case Studies

- Anti-Tubercular Activity : In a study focused on designing substituted benzamide derivatives, several compounds were synthesized that demonstrated potent activity against Mycobacterium tuberculosis. The lead compounds were further analyzed for their binding interactions and molecular docking studies confirmed their suitability for further development .

- Cytotoxicity Studies : A comprehensive evaluation of the cytotoxic effects of various derivatives showed that many maintained low toxicity levels while exhibiting significant antimicrobial effects, indicating their potential as therapeutic agents .

Propiedades

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O2S/c1-25-17-8-6-14(12-16(17)21)7-9-19(24)23-13-15-4-2-10-22-20(15)18-5-3-11-26-18/h2-6,8,10-12H,7,9,13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGQFDZMBJFGLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.